molecular formula C21H24ClN3O3 B509479 methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate CAS No. 884997-44-8

methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate

Cat. No.: B509479
CAS No.: 884997-44-8
M. Wt: 401.9g/mol
InChI Key: SCBNWOAQFJMXIV-UHFFFAOYSA-N
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Description

methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is a complex organic compound that features a benzoate ester, a chlorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate typically involves multiple steps:

    Formation of the Chlorophenyl Acetyl Intermediate: This step involves the acylation of 4-chlorophenyl acetic acid using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Amidation Reaction: The intermediate is then reacted with 4-(4-methylpiperazin-1-yl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[[2-(4-bromophenyl)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate
  • Methyl 3-[[2-(4-fluorophenyl)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate
  • Methyl 3-[[2-(4-methylphenyl)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate

Uniqueness

methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorophenyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

884997-44-8

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9g/mol

IUPAC Name

methyl 3-[[2-(4-chlorophenyl)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C21H24ClN3O3/c1-24-9-11-25(12-10-24)19-8-5-16(21(27)28-2)14-18(19)23-20(26)13-15-3-6-17(22)7-4-15/h3-8,14H,9-13H2,1-2H3,(H,23,26)

InChI Key

SCBNWOAQFJMXIV-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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